(2-chloro-4,5-difluorophenyl)[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}phenyl)piperazin-1-yl]methanone
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Overview
Description
1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}PIPERAZINE is a complex organic compound that features multiple fluorine atoms, a piperazine ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the benzoic acid derivative: This might involve chlorination and fluorination reactions.
Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone.
Formation of the piperazine derivative: This involves the reaction of the benzoic acid derivative with piperazine under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions could also occur, potentially converting the hydrazone to a hydrazine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4,5-difluorobenzoyl)-4-phenylpiperazine
- 1-(2-Fluoro-4,5-difluorobenzoyl)-4-{2-fluoro-4-[(1E)-1-[2-(4-fluorophenyl)hydrazin-1-ylidene]ethyl]phenyl}piperazine
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H21ClF4N4O |
---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[2-fluoro-4-[(E)-N-(4-fluoroanilino)-C-methylcarbonimidoyl]phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H21ClF4N4O/c1-15(31-32-18-5-3-17(27)4-6-18)16-2-7-24(23(30)12-16)33-8-10-34(11-9-33)25(35)19-13-21(28)22(29)14-20(19)26/h2-7,12-14,32H,8-11H2,1H3/b31-15+ |
InChI Key |
PAYGGGLEZAPONF-IBBHUPRXSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)F)/C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)F |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)F)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)F |
Origin of Product |
United States |
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